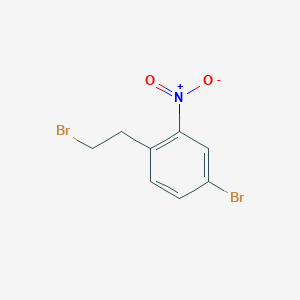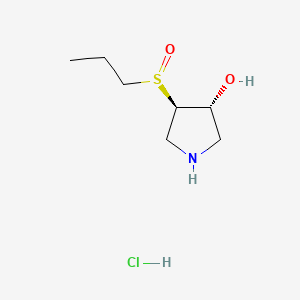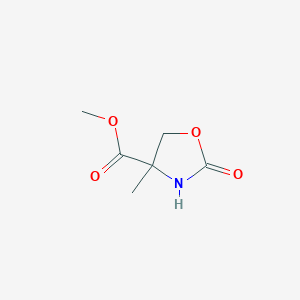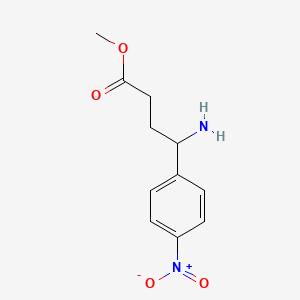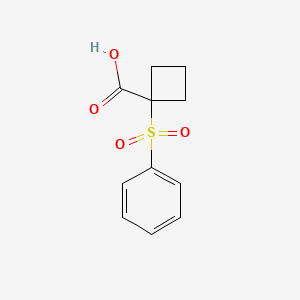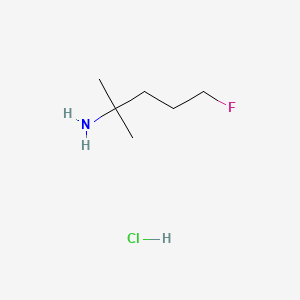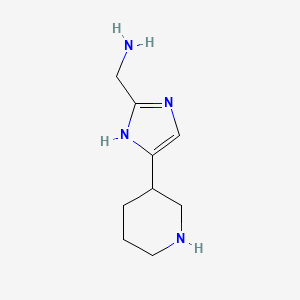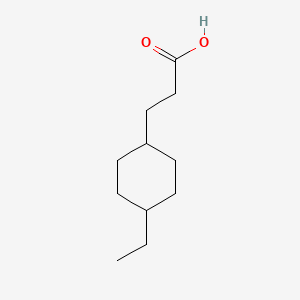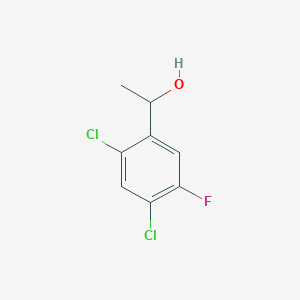![molecular formula C9H15F3O B13524307 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers, is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group. The compound is known for its unique chemical properties due to the trifluoromethyl group, which imparts significant electronegativity and influences its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of cyclohexyl derivatives with varying degrees of saturation.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of trifluoroethyl ketones or carboxylic acids
Reduction: Formation of cyclohexylmethanol derivatives
Substitution: Formation of substituted trifluoroethylcyclohexyl derivatives
科学的研究の応用
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a solvent in specialized chemical processes.
作用機序
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different structural framework.
Trifluoroethylamine: Another compound with a trifluoromethyl group, used in different chemical contexts.
Trifluoroethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity.
Uniqueness
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexyl ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields of research and industry.
特性
分子式 |
C9H15F3O |
|---|---|
分子量 |
196.21 g/mol |
IUPAC名 |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h7-8,13H,1-6H2 |
InChIキー |
WIYKLZMXVABIFH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)CO)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



